(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid

Description

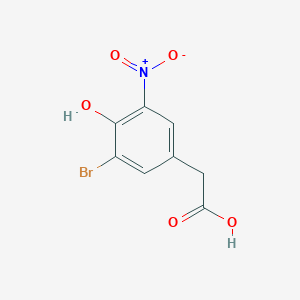

(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid (CAS: 67175-27-3) is a brominated and nitro-substituted derivative of phenylacetic acid. Its structure features a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a nitro group at the 5-position on the aromatic ring, with an acetic acid side chain. This compound is synthesized via nitration and bromination reactions, often as a byproduct during the oxidation of (3,5-dibromo-4-hydroxyphenyl)acetic acid under acidic conditions . Key spectral data include:

Properties

IUPAC Name |

2-(3-bromo-4-hydroxy-5-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBRNMUKGXUXRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-hydroxy-5-nitrophenylacetic acid. The bromination reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid may involve large-scale bromination reactors with controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Types of Reactions:

Oxidation: (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid can undergo oxidation reactions, where the hydroxyl group may be oxidized to form a corresponding ketone or aldehyde.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and hydroxyl groups can influence its binding affinity and specificity towards these targets. The bromine atom may also play a role in enhancing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid with analogs differing in substituent type, position, or halogenation:

Key Observations :

- Electron-Withdrawing Effects: The nitro group in the target compound enhances acidity (pKa ~1–2) compared to non-nitro analogs like (3,5-dibromo-4-hydroxyphenyl)acetic acid .

- Hydrogen Bonding : The hydroxyl group improves solubility in polar solvents (e.g., DMSO, water) relative to halogen-only derivatives (e.g., 5-Bromo-4-chloro-2-nitrophenylacetic acid) .

- Reactivity : Bromine at the 3-position may participate in nucleophilic aromatic substitution (SNAr), especially when activated by the nitro group .

Biological Activity

(3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features three key functional groups:

- Bromine (Br) : Enhances reactivity and may influence biological interactions.

- Hydroxyl (–OH) : Contributes to hydrogen bonding and solubility.

- Nitro (–NO2) : Can undergo reduction to form reactive intermediates, impacting biological activity.

1. Antimicrobial Properties

Research indicates that (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid exhibits promising antimicrobial activity. It has been investigated against various bacterial strains and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in various models. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby alleviating symptoms associated with inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on a rat model of arthritis demonstrated that administration of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid significantly reduced paw swelling and serum levels of inflammatory markers compared to control groups.

3. Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. The presence of the nitro group is critical for its efficacy as it enhances the compound's ability to interact with cellular targets involved in cancer progression.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| H146 (Small Cell Lung Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

In a study assessing its effects on MCF-7 cells, the compound was found to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The biological activity of (3-Bromo-4-hydroxy-5-nitrophenyl)acetic acid is largely attributed to its interaction with specific molecular targets:

- The nitro group can be reduced to form reactive species that bind to cellular macromolecules.

- The hydroxyl group enhances solubility and facilitates interaction with enzymes.

- The bromine atom may enhance electrophilicity, allowing for more effective binding to nucleophilic sites in proteins.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents | Temperature | Time | Key Observation |

|---|---|---|---|---|

| Bromination | Br₂ in acetic acid | RT | 3 h | Formation of dibromo intermediate |

| Nitration | HNO₃ in acetic acid | 10°C | 3 h | Competing Br → NO₂ substitution |

How can spectroscopic data (NMR, MS) confirm the structure of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid?

Answer:

1H NMR (DMSO-d6) reveals distinct signals: δ 12.52 (COOH), 10.96 (OH), 7.91–7.89 (aromatic protons), and 3.65 ppm (CH₂). 13C NMR confirms carbonyl (δ 172.6 ppm) and aromatic carbons (e.g., δ 148.6 ppm for C-4). Mass spectrometry (CI) shows [M−H]⁻ at m/z 375.9 . For crystallographic validation, X-ray diffraction (e.g., monoclinic P21/c space group) resolves bond angles and spatial arrangement, as demonstrated for structurally related brominated acetates .

Q. Table 2: Key NMR Peaks

| Proton/Group | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| COOH | 12.52 | Broad | Carboxylic acid proton |

| Aromatic H (C-3, C-6) | 7.91–7.89 | Singlet | Bromo/nitro-substituted ring |

| CH₂ | 3.65 | Singlet | Acetic acid side chain |

What strategies optimize the antimicrobial evaluation of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid against resistant strains?

Answer:

Antimicrobial activity is assessed via disk diffusion or broth microdilution. recommends preparing stock solutions in DMSO:H₂O (1:5) to enhance solubility. Clinical strains (e.g., S. aureus, P. acnes) are cultured in Mueller-Hinton agar, with zones of inhibition measured after 24–48 h . For quantitative analysis, minimum inhibitory concentrations (MICs) are determined using serial dilutions. Researchers must include controls (e.g., DMSO vehicle) to isolate compound-specific effects.

How do electronic effects of substituents influence the reactivity of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid in electrophilic reactions?

Answer:

The bromo and nitro groups are electron-withdrawing, deactivating the aromatic ring and directing electrophiles to the ortho/para positions relative to the hydroxyl group. Computational studies (e.g., DFT) can predict reactivity by analyzing partial charges and frontier molecular orbitals. Experimental validation via nitration or sulfonation shows preferential substitution at the C-2 position due to steric and electronic factors .

What chromatographic methods ensure purity assessment of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid?

Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the compound from impurities. highlights TLC (silica gel, ethyl acetate/hexane) for rapid monitoring. For quantification, UV detection at 254 nm is optimal due to the nitro group’s strong absorbance. GC-MS with derivatization (e.g., silylation) aids in detecting volatile byproducts .

How can crystallographic data resolve structural ambiguities in derivatives of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid?

Answer:

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, reports a monoclinic crystal system (a = 12.5022 Å, β = 93.573°) for a brominated analog, confirming the acetic acid side chain’s orientation. Data refinement (R-factor ≤ 0.026) ensures accuracy, while packing diagrams reveal intermolecular interactions (e.g., hydrogen bonding) influencing stability .

What are the stability considerations for (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid under varying storage conditions?

Answer:

The compound is sensitive to light and moisture. Storage at −20°C in amber vials under nitrogen prevents decomposition. Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation via HPLC. Hydrolysis of the nitro group is a primary degradation pathway, detectable by LC-MS .

How can researchers troubleshoot low yields in large-scale synthesis of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid?

Answer:

Scale-up challenges include heat dissipation and mixing efficiency. suggests using a jacketed reactor for precise temperature control during nitration. Incremental reagent addition and inline IR monitoring reduce exothermic side reactions. Post-synthesis purification via recrystallization (e.g., ethyl acetate/hexane) improves yield to >70% .

What mechanistic insights explain the competing bromine replacement observed during nitration?

Answer:

Nitric acid acts as both a nitrating agent and a Lewis acid, facilitating bromine displacement via aromatic electrophilic substitution. Computational modeling (e.g., Gaussian) identifies transition states where NO₂⁺ attacks the bromine-substituted carbon. Kinetic studies show higher HNO₃ concentrations favor Br → NO₂ substitution, necessitating dilute conditions for selectivity .

How does the antimicrobial efficacy of (3-bromo-4-hydroxy-5-nitrophenyl)acetic acid compare to other bromophenolic compounds?

Answer:

reports MIC values of 25–50 µg/mL against S. aureus, outperforming non-nitrated analogs. The nitro group enhances membrane permeability, while the acetic acid side chain improves solubility. Structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., chloro, methyl) reveal nitro’s critical role in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.